cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine
Brand Name: Vulcanchem
CAS No.: 58955-94-5
VCID: VC21102751
InChI: InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

CAS No.: 58955-94-5

Cat. No.: VC21102751

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine - 58955-94-5

Specification

CAS No. 58955-94-5
Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name (5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
Standard InChI Key PRGQOPPDPVELEG-OKILXGFUSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator